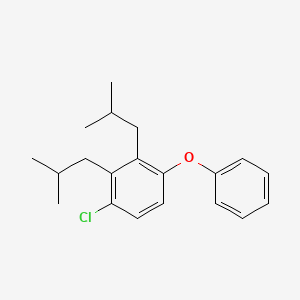
Diphenyl ether, monochloro diisobutyl derivative
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl ether, monochloro diisobutyl derivative is a chemical compound with the molecular formula C20H25ClO. It is a derivative of diphenyl ether, where one of the hydrogen atoms is replaced by a monochloro diisobutyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl ether, monochloro diisobutyl derivative typically involves the reaction of diphenyl ether with monochloro diisobutyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
Diphenyl ether, monochloro diisobutyl derivative undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The monochloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in the formation of various substituted derivatives .
科学研究应用
Diphenyl ether, monochloro diisobutyl derivative has several scientific research applications, including:
Chemistry: It is used as a model compound to study the hydrodeoxygenation of ether linkages in lignin fragments.
Biology: The compound is investigated for its potential as an inhibitor of certain enzymes, such as enoyl-acyl carrier protein reductase, which is involved in fatty acid synthesis in Mycobacterium tuberculosis
Medicine: Research is ongoing to explore its potential as an antitubercular agent due to its ability to inhibit mycobacterial cell wall synthesis
Industry: It is used as an additive in the fabrication of organic photovoltaics and organic solar cells.
作用机制
The mechanism of action of diphenyl ether, monochloro diisobutyl derivative involves the inhibition of specific enzymes. For example, it inhibits enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, which catalyzes the last step in the fatty acid synthesis cycle. This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to the death of the bacteria .
相似化合物的比较
Similar Compounds
Diphenyl ether: The parent compound, which lacks the monochloro diisobutyl group.
Barceloneic lactone D: A diphenyl ether derivative isolated from the endolichenic fungus Preussia africana.
Quercilolin: Another diphenyl ether derivative with distinct structural features.
Uniqueness
Diphenyl ether, monochloro diisobutyl derivative is unique due to the presence of the monochloro diisobutyl group, which imparts specific chemical properties and biological activities. This structural modification enhances its potential as an enzyme inhibitor and broadens its range of applications in scientific research and industry .
属性
CAS 编号 |
70624-14-5 |
|---|---|
分子式 |
C20H25ClO |
分子量 |
316.9 g/mol |
IUPAC 名称 |
1-chloro-2,3-bis(2-methylpropyl)-4-phenoxybenzene |
InChI |
InChI=1S/C20H25ClO/c1-14(2)12-17-18(13-15(3)4)20(11-10-19(17)21)22-16-8-6-5-7-9-16/h5-11,14-15H,12-13H2,1-4H3 |
InChI 键 |
MJRBQSMUYNZNNS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=CC(=C1CC(C)C)Cl)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















